Physicochemical Properties of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine as a Chemical Probe Starting Point
6-Methoxy-1H-pyrazolo[4,3-c]pyridine exhibits a calculated logP of 0.9665 and topological polar surface area (TPSA) of 50.8 Ų . These values position the compound within favorable drug-like chemical space (Lipinski compliance: MW 149.15 < 500, HBD 1 < 5, HBA 3 < 10, logP < 5), distinguishing it from higher molecular weight or more lipophilic pyrazolopyridine derivatives that may present solubility or permeability challenges in early-stage screening . The methoxy substituent contributes moderate lipophilicity while maintaining aqueous compatibility, a balance that unsubstituted core analogs (theoretical logP ~0.5-0.7) or halogenated variants (logP >1.5) do not identically replicate .
| Evidence Dimension | Calculated logP and TPSA |
|---|---|
| Target Compound Data | logP = 0.9665; TPSA = 50.8 Ų |
| Comparator Or Baseline | Unsubstituted pyrazolo[4,3-c]pyridine core (estimated logP ~0.5-0.7; TPSA ~41-46 Ų); 6-chloro analog (estimated logP >1.5) |
| Quantified Difference | logP increased by ~0.3-0.5 vs unsubstituted; decreased by ~0.5+ vs chloro analog |
| Conditions | Computational chemistry prediction; software-derived values from SMILES input |
Why This Matters
These calculated physicochemical parameters enable procurement decisions based on compound tractability in aqueous assay systems and permeability predictions.
